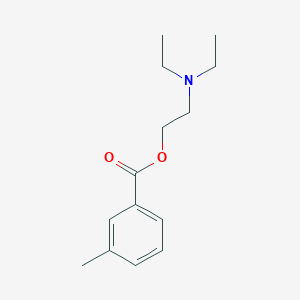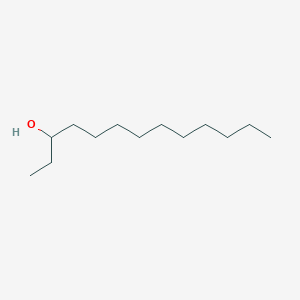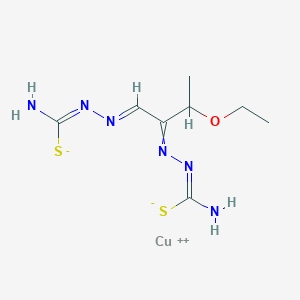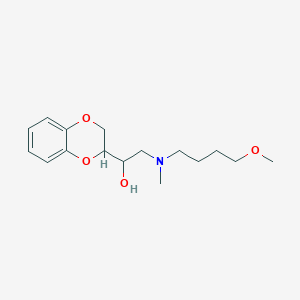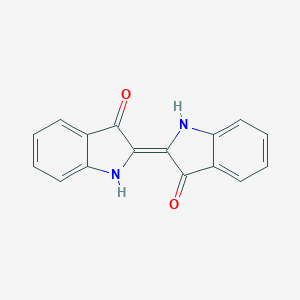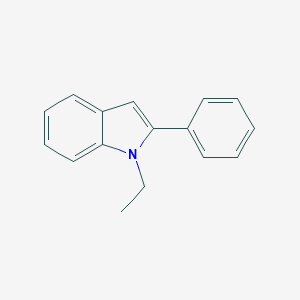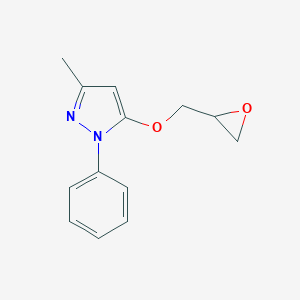
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPP is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of EPP is not fully understood. However, it is believed that EPP works by inhibiting the activity of certain enzymes and proteins in the target organism. EPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects and other pests. EPP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of plant species.
Biochemische Und Physiologische Effekte
EPP has been shown to have various biochemical and physiological effects. In insects and other pests, EPP has been shown to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In plants, EPP has been shown to inhibit the growth of plant species by inhibiting the activity of certain enzymes involved in the metabolism of plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EPP in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the target organism. This makes EPP a valuable tool in studying the biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using EPP in lab experiments is its potential toxicity to non-target organisms. Careful handling and disposal of EPP are required to minimize its impact on the environment.
Zukünftige Richtungen
There are several future directions for the study of EPP. One of the most promising directions is the development of EPP-based pesticides and herbicides. EPP has shown significant potential in inhibiting the growth of various plant species and pests, and further research in this area could lead to the development of more effective and environmentally friendly pesticides and herbicides. Another future direction is the study of the mechanism of action of EPP. Further research in this area could lead to a better understanding of how EPP works and its potential in various scientific research applications.
Synthesemethoden
EPP can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-phenyl-3-methyl-5-pyrazolone and epichlorohydrin in the presence of a base catalyst. The reaction yields EPP as a white solid with a melting point of 77-80°C. Other methods, such as the reaction between 3-methyl-1-phenylpyrazole and epichlorohydrin, have also been used to synthesize EPP.
Wissenschaftliche Forschungsanwendungen
EPP has been extensively studied for its potential in various scientific research applications. One of the most promising applications of EPP is its use as a corrosion inhibitor in metal alloys. EPP has been shown to significantly reduce the corrosion rate of metal alloys in various corrosive environments. EPP has also been studied for its potential as a pesticide and herbicide due to its ability to inhibit the growth of various plant species and pests.
Eigenschaften
CAS-Nummer |
15083-41-7 |
|---|---|
Produktname |
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole |
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI-Schlüssel |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



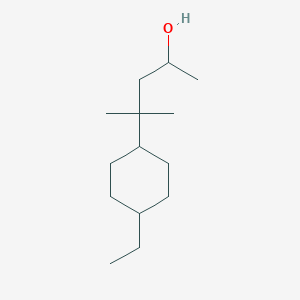
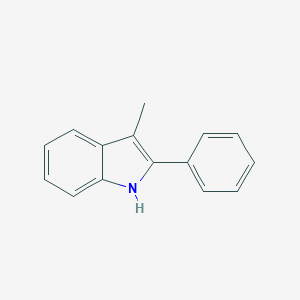


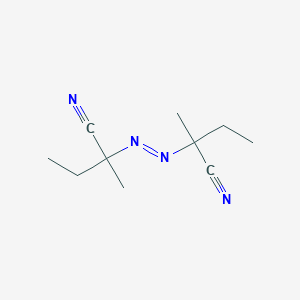
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
